2-Amino-2-(2-fluorophenyl)acetamide hydrochloride
Overview
Description
2-Amino-2-(2-fluorophenyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C8H10ClFN2O and its molecular weight is 204.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Insights and Toxicity Studies
The pharmacological actions and toxicity of structurally similar compounds to 2-Amino-2-(2-fluorophenyl)acetamide hydrochloride, such as acetaminophen (paracetamol) and various pharmaceutical agents, have been extensively studied. These investigations often focus on metabolic pathways, toxicity mechanisms, and potential therapeutic applications, which might mirror the research interests surrounding this compound.
For instance, the metabolism and genetic differences affecting the efficacy and toxicity of paracetamol highlight the significance of understanding metabolic pathways and genetic profiles in optimizing therapeutic use and minimizing risks (Li-zi Zhao & G. Pickering, 2011). Similarly, the environmental persistence and transformation of acetaminophen, a common analgesic, emphasize the need for effective removal strategies and awareness of potential toxic by-products (Hoang Nhat Phong Vo et al., 2019).
Environmental Concerns and Remediation
The environmental impact of pharmaceutical pollutants, including their occurrence, toxicity, and removal technologies, has become a pressing issue. Research on compounds like acetaminophen sheds light on the challenges and innovative approaches in monitoring, detecting, and treating these pollutants in various environmental compartments, such as wastewater, surface water, and soil (Hoang Nhat Phong Vo et al., 2019).
Towards Novel Therapeutic Applications
The exploration of new therapeutic mechanisms and potential drug repurposing is a vibrant area of research. Compounds with unique structures, such as this compound, may offer novel pathways for treating various conditions, as seen in studies on other pharmacologically active compounds. For example, ketamine and its metabolites have provided groundbreaking insights into treating mood disorders, demonstrating the potential for compounds with unique mechanisms of action to revolutionize therapeutic strategies (G. Sanacora et al., 2017).
Properties
IUPAC Name |
2-amino-2-(2-fluorophenyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H2,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORGBSQLLRZWIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)N)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.